2S-N-Cbz-Homoserine Cyclohexanamine
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Overview
Description
2S-N-Cbz-Homoserine Cyclohexanamine is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexylamine group and a butanoic acid derivative. The presence of these functional groups makes it a versatile compound in both synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-N-Cbz-Homoserine Cyclohexanamine typically involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2S-N-Cbz-Homoserine Cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2S-N-Cbz-Homoserine Cyclohexanamine has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2S-N-Cbz-Homoserine Cyclohexanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylamine: Similar in structure but lacks the butanoic acid derivative.
Cyclohexylamine: Contains the cyclohexylamine group but is simpler in structure.
(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid: Contains the butanoic acid derivative but lacks the cyclohexylamine group.
Uniqueness
2S-N-Cbz-Homoserine Cyclohexanamine is unique due to the combination of cyclohexylamine and butanoic acid derivatives in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C24H38N2O5 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5.C12H23N/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 |
InChI Key |
HWYVLXXGARLCRX-PPHPATTJSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O |
sequence |
X |
Origin of Product |
United States |
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